molecular formula C18H17ClFN3O3S B14109280 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide

Cat. No.: B14109280
M. Wt: 409.9 g/mol
InChI Key: GHRQVRJUVWBCAS-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thieno[3,2-d]pyrimidine core with a butyl group and a substituted acetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include 2,3-dimethoxythiophene, hexane-1,2-diol, and toluene-4-sulphonic acid . The reactions are often carried out in solvents such as toluene at elevated temperatures (e.g., 85°C) to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide is unique due to its combination of a thieno[3,2-d]pyrimidine core with a butyl group and a substituted acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H17ClFN3O3S

Molecular Weight

409.9 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(4-chloro-2-fluorophenyl)acetamide

InChI

InChI=1S/C18H17ClFN3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-13-5-4-11(19)9-12(13)20/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24)

InChI Key

GHRQVRJUVWBCAS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)Cl)F

Origin of Product

United States

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